

CAS number 1215797-41-3 physicochemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Didesethyl Chloroquine-d4*

Cat. No.: *B564474*

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An In-depth Technical Guide to the Physicochemical Properties of **Didesethyl Chloroquine-d4** (CAS Number 1215797-41-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **Didesethyl Chloroquine-d4** (CAS 1215797-41-3), a deuterated isotopologue of Didesethyl Chloroquine. Didesethyl Chloroquine is a primary metabolite of the antimalarial drug Chloroquine and is of significant interest in pharmacological and metabolic studies. This document collates available data on its chemical identity and physicochemical characteristics. Furthermore, it details standardized experimental protocols for the determination of critical properties such as aqueous solubility, pKa, and the partition coefficient (logP). The guide also contextualizes the relevance of this compound by illustrating the metabolic pathway of Chloroquine and its established mechanism of action.

Chemical Identity and Structure

Didesethyl Chloroquine-d4 is a stable isotope-labeled version of Didesethyl Chloroquine, where four hydrogen atoms have been replaced by deuterium. This labeling is instrumental in pharmacokinetic studies, allowing for its unambiguous detection and quantification in biological matrices by mass spectrometry.

Table 1: Chemical Identifiers for **Didesethyl Chloroquine-d4**

Identifier	Value
CAS Number	1215797-41-3
Chemical Name	N4-(7-Chloro-4-quinoliny)-1,4-pentanediamine-d4
Synonyms	4-[(4-Amino-1-methylbutyl)amino]-7-chloroquinoline-d4; Bisdeethylchloroquine-d4; Bidesethylchloroquine-d4; N,N-Dideethylchloroquine-d4
Molecular Formula	C ₁₄ H ₁₄ D ₄ ClN ₃
Molecular Weight	267.79 g/mol

Physicochemical Properties

The physicochemical properties of a drug candidate are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for **Didesethyl Chloroquine-d4** is not readily available in the literature, the properties of its non-deuterated analog, Didesethyl Chloroquine (CAS 4298-14-0), provide a close approximation. Deuterium substitution is not expected to significantly alter macroscopic physicochemical properties such as melting point, solubility, pKa, or logP.

Table 2: Physicochemical Data for Didesethyl Chloroquine and its Parent Compound, Chloroquine

Property	Didesethyl Chloroquine-d4	Didesethyl Chloroquine (non-deuterated analog)	Chloroquine (Parent Compound)
Melting Point	139-140 °C[1]	135-137 °C	87-89.5 °C[2]
Appearance	Pale Yellow Solid[3]	Brown Solid	White to slightly yellow crystalline powder[2]
Solubility	Soluble in Chloroform; 10 mM in DMSO[1][4]	Slightly soluble in Chloroform and Methanol	Water: 0.0175 mg/mL[5]
pKa (Strongest Basic)	No experimental data available	No experimental data available	10.32 (Predicted)[5]
logP	No experimental data available	2.9 (Computed)[6]	5.28 (Predicted)[5]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the characterization of pharmaceutical compounds. The following sections outline standard methodologies for determining key physicochemical parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[7]

Protocol:

- **Preparation of Saturated Solution:** An excess amount of **Didesethyl Chloroquine-d4** is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

- **Equilibration:** The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- **Phase Separation:** The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of **Didesethyl Chloroquine-d4** in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Calibration:** A standard calibration curve of the compound in the same solvent is prepared to ensure accurate quantification.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.^[3]

Protocol:

- **Sample Preparation:** A known concentration of **Didesethyl Chloroquine-d4** is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for compounds with low aqueous solubility. The ionic strength of the solution is maintained with a background electrolyte (e.g., 0.15 M KCl).
- **Titration Setup:** The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The system is purged with an inert gas (e.g., nitrogen) to exclude atmospheric carbon dioxide.
- **Titration:** A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution.
- **Data Acquisition:** The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point(s) of the titration curve.

Determination of Partition Coefficient (logP) (Shake-Flask Method)

The shake-flask method is the traditional and a reliable technique for measuring the partition coefficient (logP) between n-octanol and water.^{[2][8][9]}

Protocol:

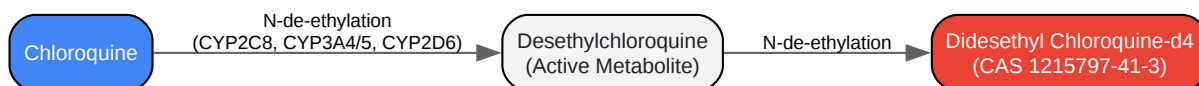
- **Phase Pre-saturation:** n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
- **Partitioning:** A known amount of **Didesethyl Chloroquine-d4** is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel.
- **Equilibration:** The funnel is shaken for a predetermined period to allow for the partitioning of the compound between the two phases until equilibrium is reached.
- **Phase Separation:** The mixture is allowed to stand until the two phases have clearly separated.
- **Quantification:** The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV or LC-MS).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Context and Significance

Metabolic Pathway of Chloroquine

Didesethyl Chloroquine is a major metabolite of Chloroquine, formed through sequential N-dealkylation reactions primarily mediated by cytochrome P450 enzymes in the liver.

Understanding this pathway is crucial for interpreting pharmacokinetic data and assessing the overall therapeutic and toxicological profile of Chloroquine.

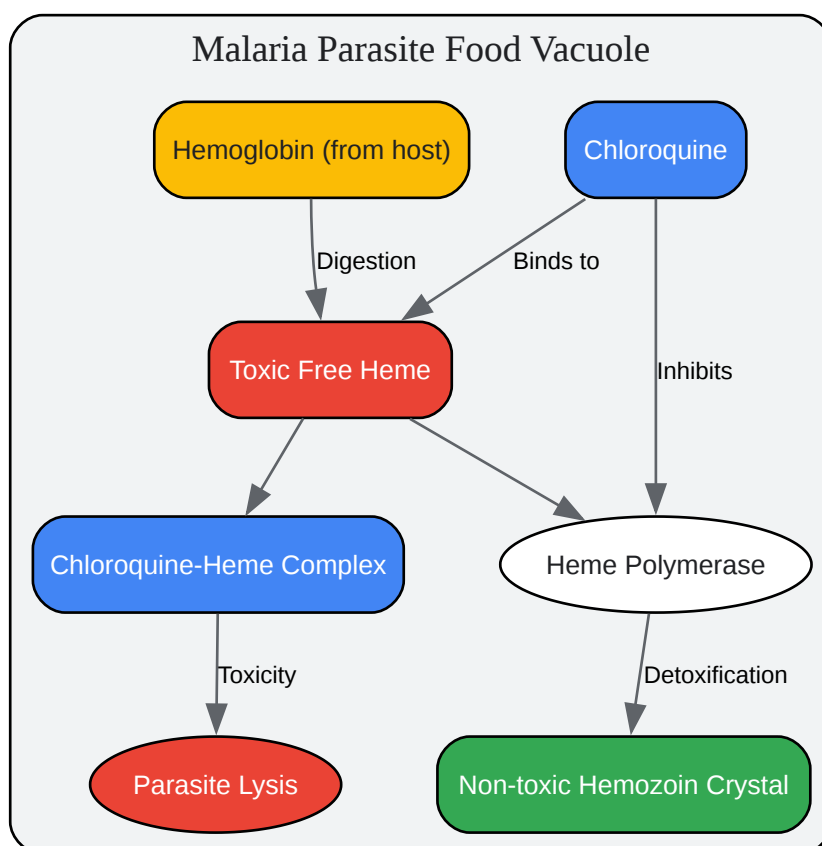


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Metabolic pathway of Chloroquine to Didesethyl Chloroquine.

Mechanism of Action of Chloroquine

The therapeutic effect of Chloroquine, and by extension its active metabolites, is primarily attributed to its interference with heme detoxification in the malaria parasite.



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Mechanism of action of Chloroquine in the malaria parasite.

Conclusion

This technical guide consolidates the available physicochemical data for **Bisdesethyl Chloroquine-d4** and provides standardized protocols for its further experimental characterization. While specific experimental values for aqueous solubility, pKa, and logP of the deuterated compound are currently lacking in public literature, the data from its non-deuterated analog and the parent compound, Chloroquine, offer valuable insights. The provided experimental methodologies serve as a robust framework for researchers to generate these critical data points. The diagrams of the metabolic pathway and mechanism of action highlight the biological relevance of **Bisdesethyl Chloroquine-d4** in the broader context of Chloroquine pharmacology. This guide is intended to be a valuable resource for scientists engaged in drug metabolism, pharmacokinetics, and the development of antimalarial therapeutics.

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